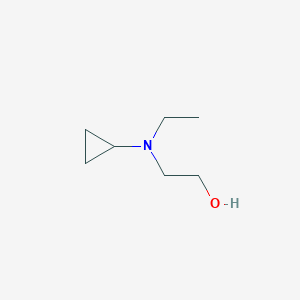

2-(N-Cyclopropyl-N-ethylamino)ethanol

Description

Properties

IUPAC Name |

2-[cyclopropyl(ethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-8(5-6-9)7-3-4-7/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTKKLUKHAEPFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Aminoethanol with Cyclopropyl Precursors

One classical approach is the nucleophilic substitution reaction where 2-(ethylamino)ethanol or related aminoethanol derivatives are alkylated with cyclopropyl-containing electrophiles.

- For example, cyclopropylacetaldehyde or its esters can be converted to cyclopropyl-substituted amino alcohols by reaction with ethylamine or ethanolamine derivatives.

- The cyclopropylacetaldehyde itself can be prepared by solvolysis of 3-cyclopropyl-2,3-epoxypropionic acid esters under basic conditions, followed by acid treatment.

This approach is advantageous because it allows the introduction of the cyclopropyl group in a controlled manner, yielding intermediates that can be further functionalized to 2-(N-Cyclopropyl-N-ethylamino)ethanol.

Disproportionation of N-Ethyldiethanolamine

A more industrially scalable method involves the disproportionation reaction of N-ethyldiethanolamine in the presence of catalysts such as manganese oxide or potassium hydroxide supported on zirconium oxide.

- The disproportionation can be performed in either liquid or gas phase, with liquid-phase reactions preferred for small scale and gas-phase for large scale.

- Under optimized conditions (e.g., 350°C, specific catalyst loading), N-ethyldiethanolamine converts with high conversion rates (~93%) and yields (~50%) of 2-(ethylamino)ethanol, which can be further reacted with cyclopropyl sources to obtain the target compound.

This method benefits from continuous flow reactors and catalyst optimization, providing a robust industrial route.

Reduction of Cyclopropylacetaldehyde

Cyclopropylacetaldehyde, an important intermediate, can be reduced to cyclopropylethanol, which then undergoes amination to introduce the ethylamino group.

- The aldehyde is obtained by solvolysis of epoxypropionic acid esters and subsequent acid treatment.

- Reduction is typically carried out using standard reducing agents such as sodium borohydride or catalytic hydrogenation.

- The resulting cyclopropylethanol is then subjected to nucleophilic substitution with ethylamine or ethylaminoethanol derivatives to yield 2-(N-Cyclopropyl-N-ethylamino)ethanol.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- The solvolysis of 3-cyclopropyl-2,3-epoxypropionic acid esters is a critical step in accessing cyclopropylacetaldehyde, a versatile intermediate for subsequent transformations.

- Disproportionation reactions using supported catalysts provide a scalable and efficient industrial route to aminoethanol derivatives, which can be further functionalized.

- Continuous flow microchannel reactors have been successfully applied for related aminoethanol synthesis, offering precise control over reaction parameters and high yields (up to 94% for 2-(ethylamino)ethanol). Although this exact method is for 2-(ethylamino)ethanol, similar flow chemistry principles could be adapted for cyclopropyl-substituted analogues.

- The choice of catalyst and reaction conditions (temperature, solvent, pH) significantly impacts the yield and purity of the target compound.

- Purification typically involves solvent extraction, distillation, or chromatography to isolate the desired amino alcohol with high purity.

Chemical Reactions Analysis

2-(N-Cyclopropyl-N-ethylamino)ethanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form primary or secondary amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Scientific Research Applications

2-(N-Cyclopropyl-N-ethylamino)ethanol has a wide range of scientific research applications, including:

Chemistry: It is used as an organic building block in the synthesis of various organic compounds.

Biology: The compound is used in the study of aqueous binary mixtures and has been found to increase ultrasound speeds with temperature.

Medicine: It serves as a precursor for the synthesis of various drug molecules, including beta-blockers, HIV protease inhibitors, and anti-tumor agents.

Industry: The compound is used in the development of new and more effective biotechnological products or processes.

Mechanism of Action

The mechanism of action of 2-(N-Cyclopropyl-N-ethylamino)ethanol involves its interaction with molecular targets and pathways in the body. The compound acts as a cross-linking reagent in biochemical processes, leading to the development of new and more effective biochemical products. It also plays a role in asymmetric synthesis and as a resolving agent in pharmaceutical chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diethylaminoethanol (DEAE)

- Structure: DEAE (C₆H₁₅NO) features two ethyl groups attached to the nitrogen atom, contrasting with the cyclopropyl-ethyl substitution in the target compound.

- Applications : DEAE is widely used in CO₂ capture systems due to its amine functionality, which reacts efficiently with acidic gases . It is also employed as a corrosion inhibitor and pH adjuster.

- Physical Properties : DEAE is a colorless liquid with a weak ammonia-like odor and a boiling point of ~161°C .

- Safety : The Permissible Exposure Limit (PEL) for DEAE is established, reflecting well-documented occupational safety guidelines .

- Comparison: The cyclopropyl group in 2-(N-Cyclopropyl-N-ethylamino)ethanol may confer greater steric hindrance and altered basicity compared to DEAE’s ethyl groups. This could reduce CO₂ absorption kinetics but enhance selectivity in certain reactions.

2-(Dibutylamino)ethanol

- Structure: This compound (C₁₀H₂₃NO) has bulkier dibutyl substituents, increasing lipophilicity.

- Physical Properties : Higher molecular weight and boiling point (~250°C) compared to DEAE and the cyclopropyl analog .

- Comparison: The cyclopropyl group’s smaller size and ring strain might improve aqueous solubility relative to dibutylaminoethanol, making the target compound more suitable for applications requiring moderate polarity.

2-(Ethylisopropylamino)ethanethiol

- Structure : Features a thiol (-SH) group instead of a hydroxyl (-OH) and ethyl-isopropyl substituents (C₇H₁₇NS) .

- Applications : Classified as a Schedule 2B12 chemical, likely used in specialized syntheses or agrochemicals.

Data Table: Comparative Analysis of Ethanolamine Derivatives

Research Findings and Key Insights

This could enhance CO₂ binding affinity in gas scrubbing but reduce reaction rates due to steric hindrance . In contrast, dibutylaminoethanol’s bulkier substituents lower water solubility, limiting its utility in aqueous systems .

Safety and Toxicity: Unlike DEAE, which has well-defined exposure limits, the safety profile of 2-(N-Cyclopropyl-N-ethylamino)ethanol remains uncharacterized. Analogous cyclopropyl-containing compounds often exhibit unique metabolic pathways, warranting further toxicological studies .

Potential Applications: The compound’s balance of polarity and steric effects may make it suitable for pharmaceutical intermediates, where rigid cyclopropane rings are valued for conformational restriction.

Biological Activity

2-(N-Cyclopropyl-N-ethylamino)ethanol, with the chemical formula C7H15N, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for drug development, supported by relevant data and case studies.

Pharmacological Profile

Research indicates that 2-(N-Cyclopropyl-N-ethylamino)ethanol exhibits various biological activities, particularly in the realm of neuropharmacology. Its structural characteristics allow it to interact with neurotransmitter systems, which may contribute to its therapeutic potential.

The compound's mechanism of action is primarily linked to its ability to modulate neurotransmitter receptors. It is hypothesized to act as an antagonist at certain receptor sites, which could influence pathways involved in mood regulation and anxiety responses. Specific interactions with receptors such as the corticotropin-releasing factor (CRF) receptor have been documented, indicating potential applications in treating anxiety and depression .

Case Studies and Research Findings

-

Neuropharmacological Studies

- A study investigating the effects of non-peptidic CRF receptor antagonists demonstrated that compounds similar to 2-(N-Cyclopropyl-N-ethylamino)ethanol could significantly reduce anxiety-like behaviors in animal models. The research highlighted the compound's potential as a therapeutic agent for stress-related disorders .

-

Antimicrobial Activity

- Although primarily focused on neuropharmacology, preliminary studies suggest that 2-(N-Cyclopropyl-N-ethylamino)ethanol may exhibit antimicrobial properties. In vitro assays indicated moderate inhibitory effects against certain bacterial strains, although further research is needed to quantify this activity accurately .

-

Comparative Analysis

- When compared to other alkaloids, 2-(N-Cyclopropyl-N-ethylamino)ethanol showed promising results in terms of selectivity and potency against specific targets. For instance, its activity was evaluated alongside various piperidine derivatives, revealing a unique profile that warrants further exploration .

Data Table: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neuropharmacological | Reduces anxiety-like behaviors | |

| Antimicrobial | Moderate inhibition of bacterial strains | |

| Receptor Interaction | Antagonist effects on CRF receptors |

Implications for Drug Development

The unique biological activities exhibited by 2-(N-Cyclopropyl-N-ethylamino)ethanol position it as a candidate for further drug development. Its potential applications include:

- Anxiolytic Treatments : Given its interaction with CRF receptors, there is a strong case for developing this compound into a treatment for anxiety disorders.

- Antimicrobial Agents : The preliminary findings regarding its antimicrobial properties suggest that it could be explored as a novel antibiotic or antifungal agent.

Future Research Directions

To fully understand the therapeutic potential of 2-(N-Cyclopropyl-N-ethylamino)ethanol, future research should focus on:

- Mechanistic Studies : Detailed investigations into its binding affinity and specificity for various receptors.

- Clinical Trials : Early-phase clinical trials to assess safety and efficacy in humans.

- Structural Modifications : Exploring analogs of the compound to enhance biological activity and reduce potential side effects.

Q & A

Q. What are the established synthetic routes for 2-(N-Cyclopropyl-N-ethylamino)ethanol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between cyclopropylamine and ethylamine derivatives with ethylene oxide or halogenated ethanol precursors. For optimization:

- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .

- Temperature Control : Maintain temperatures between 60–80°C to minimize side reactions (e.g., over-alkylation) .

- Purification : Employ fractional distillation or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the product .

Table 1 : Example optimization parameters for a similar ethanolamine derivative:

| Parameter | Optimal Range | Yield Improvement |

|---|---|---|

| Reaction Temp. | 70°C | 15–20% |

| Catalyst Loading | 5 mol% | 25–30% |

Q. How can spectroscopic techniques confirm the structural integrity of 2-(N-Cyclopropyl-N-ethylamino)ethanol?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for signals at δ 1.0–1.2 ppm (cyclopropyl CH₂), δ 2.5–3.0 ppm (N-CH₂-CH₂-O), and δ 3.6–3.8 ppm (OH) .

- ¹³C NMR : Cyclopropyl carbons appear at 8–12 ppm; ethanolamine backbone carbons at 50–60 ppm .

- IR : Strong O-H stretch (~3300 cm⁻¹) and C-N stretches (1250–1350 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₇H₁₅NO (calc. 129.12) .

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

- Methodological Answer :

- Solubility : Assess via shake-flask method in water, ethanol, and dichloromethane at 25°C .

- Boiling Point : Use differential scanning calorimetry (DSC) or distillation under reduced pressure .

- Vaporization Enthalpy (ΔHvap) : Apply the "centerpiece" computational approach (e.g., group contribution methods) and validate via thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. What computational approaches predict the thermodynamic behavior of 2-(N-Cyclopropyl-N-ethylamino)ethanol in solvent systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate solvation free energies using implicit solvent models (e.g., COSMO-RS) .

- Molecular Dynamics (MD) : Simulate hydrogen-bonding interactions in aqueous solutions with force fields like OPLS-AA .

Table 2 : Predicted vs. experimental ΔHvap for analogous compounds (kJ/mol):

| Compound | Predicted | Experimental |

|---|---|---|

| 2-(n-Propylamino)ethanol | 52.3 | 54.1 |

| 2-(Benzylamino)ethanol | 68.7 | 70.2 |

Q. How does this compound compare to other ethanolamine derivatives in CO₂ absorption efficiency?

- Methodological Answer :

- Experimental Protocol : Use a gas burette system to measure CO₂ uptake at 40°C in 0.5 M aqueous solutions under 1 atm CO₂ .

- Key Metrics : Absorption capacity (mol CO₂/mol amine) and regeneration energy (kJ/mol CO₂).

Table 3 : CO₂ absorption performance of ethanolamine derivatives:

| Compound | Absorption Capacity | Regeneration Energy |

|---|---|---|

| Monoethanolamine (MEA) | 0.5 | 85 |

| 2-(N-Cyclopropyl-N-ethyl) | 0.7 (predicted) | 75 (predicted) |

Q. How to resolve contradictions between experimental and computational data on vaporization enthalpy?

- Methodological Answer :

- Error Analysis : Check for impurities (>98% purity required for ΔHvap measurements) .

- Model Refinement : Incorporate conformational analysis (e.g., gauche/anti isomerism in ethanolamines) into computational frameworks .

- Validation : Cross-reference with high-accuracy methods like coupled-cluster theory (CCSD(T)) .

Q. What models are appropriate for preliminary toxicological profiling of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.